gamma-Decalactone

Description

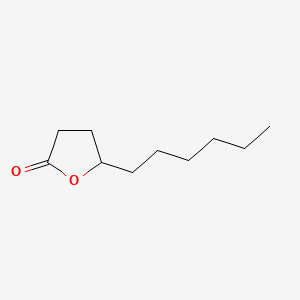

Structure

3D Structure

Properties

IUPAC Name |

5-hexyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYYFLINQYPWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022109 | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 to 116.00 °C. @ 0.50 mm Hg | |

| Record name | xi-5-Hexyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.955 | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00512 [mmHg] | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

706-14-9, 2825-92-5 | |

| Record name | γ-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decan-4-olide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Decanolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLS05KP9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Delicate Art of Nature's Perfumery: A Technical Guide to γ-Decalactone Biosynthesis in Plants

For Immediate Release

IV. Concluding Remarks

This technical guide provides a comprehensive overview of the current understanding of γ-decalactone biosynthesis in plants, with a focus on the core biochemical pathways, key enzymatic players, and the methodologies employed for their study. While significant strides have been made in elucidating this pathway, particularly in fruits such as strawberry and peach, it is clear that our comprehension is not yet complete. The proposed pathways, while based on strong evidence, still contain speculative steps, particularly concerning the precise sequence of hydroxylation and β-oxidation events and the full range of enzymes involved.

Future research should be directed towards the definitive identification and characterization of all enzymes in the pathway for a given plant species. This includes detailed kinetic analysis of these enzymes and the in vivo validation of their roles. Furthermore, a deeper understanding of the regulatory networks that control the expression of these biosynthetic genes will be crucial for the metabolic engineering of flavor profiles in crops. The development of more detailed and specific experimental protocols for plant-based systems will be instrumental in achieving these goals.

The knowledge synthesized herein offers a solid foundation for researchers, scientists, and drug development professionals to build upon. By continuing to unravel the complexities of γ-decalactone biosynthesis, we can unlock new possibilities for enhancing the sensory qualities of fruits and developing novel biotechnological applications for this valuable aroma compound.

I. Introduction

γ-Decalactone is a naturally occurring chiral compound that imparts a characteristic and highly desirable peach-like, fruity aroma to a variety of fruits, including peaches, strawberries, and apricots[1]. Its significant sensory impact has made it a valuable ingredient in the food, beverage, and fragrance industries[2]. Understanding the intricate biosynthetic pathway of γ-decalactone in plants is of paramount importance for the metabolic engineering of flavor and fragrance profiles in crops and for the development of natural production platforms. This technical guide provides an in-depth exploration of the core biosynthetic pathways of γ-decalactone in plants, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension for researchers, scientists, and drug development professionals.

II. The Biosynthetic Pathway of γ-Decalactone in Plants

The biosynthesis of γ-decalactone in plants is a multi-step process that begins with fatty acid precursors and involves a series of enzymatic modifications, primarily occurring in the peroxisome. While the complete pathway is not yet fully elucidated for any single plant species, a putative pathway has been pieced together from studies in various fruits, most notably strawberry (Fragaria × ananassa) and peach (Prunus persica)[3][4]. The proposed pathway involves the conversion of a saturated fatty acid, likely oleic acid, through a series of desaturation, hydroxylation, and chain-shortening reactions, culminating in the lactonization of a 4-hydroxydecanoic acid precursor[3][5].

Key Enzymatic Steps:

-

Fatty Acid Desaturation: The pathway is initiated by the desaturation of a fatty acid precursor. In strawberry, the fatty acid desaturase FaFAD1 has been identified as a key enzyme that controls the production of γ-decalactone. Its expression is highly correlated with the presence of the lactone[1][4].

-

Hydroxylation: The introduction of a hydroxyl group at the C4 position of the fatty acid chain is a critical step. This reaction is likely catalyzed by a cytochrome P450-dependent fatty acid hydroxylase (CYP450) . In strawberry, the expression of a gene with similarity to cytochrome P450 hydroxylases, FaFAH1, has been shown to correlate with γ-decalactone content[4].

-

Peroxisomal β-Oxidation: The hydroxylated fatty acid is then transported into the peroxisome, where it undergoes cycles of β-oxidation. This process shortens the fatty acid chain by two carbons in each cycle until the 10-carbon intermediate, 4-hydroxydecanoyl-CoA, is formed[6][7]. Key enzymes in this process include acyl-CoA oxidase and 3-hydroxyacyl-CoA dehydrogenase.

-

Lactonization: The final step is the intramolecular cyclization (lactonization) of 4-hydroxydecanoyl-CoA to form γ-decalactone. In peach, an alcohol acyltransferase (PpAAT1) has been shown to catalyze this reaction[3][8]. The catalytic activity of different PpAAT1 variants is directly linked to the γ-decalactone content in high- and low-aroma peach cultivars[3][9].

III. Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the intricate processes involved in γ-decalactone biosynthesis and its analysis, the following diagrams have been generated using the DOT language.

IV. Quantitative Data on γ-Decalactone Content

The concentration of γ-decalactone varies significantly among different fruit species and even between cultivars of the same species. This variation is largely attributed to the differential expression of the key biosynthetic genes. The following tables summarize the quantitative data on γ-decalactone concentrations in peach and strawberry cultivars.

Table 1: γ-Decalactone Concentration in Different Peach (Prunus persica) Cultivars

| Cultivar | γ-Decalactone Concentration | Notes | Reference |

| 'Baifeng' | High | A major volatile compound. | [10] |

| 'Yuandong' | High | A major volatile compound. | [10] |

| 'Yuanmeng' | Low | Not a major lactone. | [10] |

| 'Wanhujing' | Low | Not a major lactone. | [10] |

| 'Huangguifei' | Low | γ-Dodecalactone is more abundant. | [10] |

| Flat Peach | Not Detected | Lactones were not detected in the analyzed flat peach varieties. | [10] |

Table 2: γ-Decalactone Concentration in Different Strawberry (Fragaria × ananassa) Varieties

| Variety/Group | Relative γ-Decalactone Content | Notes | Reference |

| S8 | High (33.69% - 49.23% of esters) | A principal volatile compound, contributing to a peach-like aroma. | [11] |

| S13 | High (33.69% - 49.23% of esters) | A principal volatile compound, contributing to a peach-like aroma. | [11] |

| S14 | High (33.69% - 49.23% of esters) | A principal volatile compound, contributing to a peach-like aroma. | [11] |

| S5 | Moderate | Contributes to a peach-like aroma. | [11] |

| S12 | Low (AV of 1.20) | Not a major contributor to the aroma profile. | [11] |

V. Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of γ-decalactone biosynthesis in plants.

Protocol 1: Extraction and Quantification of γ-Decalactone from Fruit Tissue

Objective: To extract and quantify γ-decalactone from fruit samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fruit samples

-

Homogenizer

-

HS-SPME vials with septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

Internal standard (e.g., γ-undecalactone)

-

Sodium chloride (NaCl)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Weigh a known amount of fresh fruit tissue (e.g., 5 g).

-

Add a saturated NaCl solution and a known concentration of the internal standard.

-

Homogenize the sample until a uniform slurry is obtained.

-

Transfer a precise volume of the homogenate into an HS-SPME vial and seal it.

-

-

HS-SPME Extraction:

-

Incubate the vial at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to allow for equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot injection port of the GC.

-

Separate the compounds on a suitable capillary column (e.g., DB-WAX).

-

The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Identify γ-decalactone based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration of γ-decalactone by comparing its peak area to that of the internal standard, using a calibration curve generated with standards of known concentrations.

-

Protocol 2: Heterologous Expression and Functional Characterization of a Putative Plant Fatty Acid Desaturase (e.g., FaFAD1)

Objective: To express a candidate fatty acid desaturase gene in a heterologous system (e.g., Saccharomyces cerevisiae) and assay its activity.

Materials:

-

Yeast expression vector (e.g., pYES2)

-

S. cerevisiae strain

-

Yeast transformation reagents

-

Growth media (SD-Ura, SG-Ura)

-

Fatty acid substrates (e.g., oleic acid)

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Cloning:

-

Amplify the full-length coding sequence of the candidate desaturase gene from plant cDNA.

-

Clone the PCR product into the yeast expression vector.

-

-

Yeast Transformation:

-

Transform the expression construct into the S. cerevisiae strain using the lithium acetate (B1210297) method.

-

Select for transformants on appropriate selective media.

-

-

Expression and Substrate Feeding:

-

Grow the transformed yeast cells in induction medium (containing galactose) to induce gene expression.

-

Supplement the medium with the fatty acid substrate (e.g., oleic acid).

-

-

Fatty Acid Analysis:

-

Harvest the yeast cells and extract the total fatty acids.

-

Prepare fatty acid methyl esters (FAMEs) by transesterification.

-

Analyze the FAMEs by GC-FID to identify and quantify the desaturated fatty acid products.

-

Protocol 3: In Vitro Enzyme Assay for a Plant Alcohol Acyltransferase (e.g., PpAAT1)

Objective: To determine the catalytic activity of a recombinant alcohol acyltransferase in the lactonization of a hydroxyacyl-CoA substrate.

Materials:

-

Recombinant and purified PpAAT1 protein

-

4-hydroxydecanoyl-CoA (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

GC-MS system

Procedure:

-

Enzyme Reaction:

-

Set up a reaction mixture containing the assay buffer, a known concentration of the purified recombinant PpAAT1, and the substrate 4-hydroxydecanoyl-CoA.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.

-

-

Product Analysis:

-

Analyze the organic extract by GC-MS.

-

Identify the γ-decalactone peak based on its retention time and mass spectrum compared to a standard.

-

Quantify the amount of γ-decalactone produced to determine the enzyme's activity.

-

Protocol 4: Plant Microsomal Cytochrome P450 Enzyme Assay

Objective: To assay the hydroxylase activity of a plant cytochrome P450 enzyme using a microsomal fraction.

Materials:

-

Plant tissue expressing the CYP450 of interest

-

Microsome isolation buffer

-

Ultracentrifuge

-

NADPH

-

Fatty acid substrate (e.g., a desaturated C18 fatty acid)

-

LC-MS/MS system

Procedure:

-

Microsome Isolation:

-

Homogenize the plant tissue in a cold isolation buffer.

-

Centrifuge the homogenate at low speed to remove cell debris and nuclei.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the microsomal fraction, NADPH (as a cofactor), and the fatty acid substrate.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction by adding an organic solvent and acidifying to protonate the fatty acids.

-

-

Product Analysis:

-

Extract the hydroxylated fatty acid products with an organic solvent.

-

Analyze the extracted products by LC-MS/MS to identify and quantify the specific hydroxy fatty acids formed.

-

References

- 1. On Biology Genetics link found in search for sweet strawberries [blogs.biomedcentral.com]

- 2. benchchem.com [benchchem.com]

- 3. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering gamma-decalactone biosynthesis in strawberry fruit using a combination of genetic mapping, RNA-Seq and eQTL analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peroxisomal fatty acid β-oxidation negatively impacts plant survival under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization of volatile constituents and odorous compounds in peach (Prunus persica L) fruits of different varieties by gas chromatography–ion mobility spectrometry, gas chromatography–mass spectrometry, and relative odor activity value [frontiersin.org]

- 11. mdpi.com [mdpi.com]

The Ubiquitous Peach Aroma: A Technical Guide to the Natural Occurrence of γ-Decalactone in Fruits

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025 - Gamma-decalactone (γ-decalactone), a naturally occurring lactone, is a significant contributor to the characteristic aroma of many fruits, most notably peach. Its pleasant, fruity, and peach-like scent has made it a valuable compound in the food, beverage, and fragrance industries. This technical guide provides an in-depth overview of the natural occurrence of γ-decalactone in various fruits, detailing quantitative data, experimental protocols for its analysis, and the biosynthetic pathways involved in its formation.

Quantitative Occurrence of γ-Decalactone in Fruits

This compound is found in a wide variety of fruits, though its concentration can vary significantly depending on the fruit type, cultivar, and ripeness.[1] While extensively studied in peaches and apricots, its presence has also been noted in strawberries, pineapples, plums, and guavas.[1] The following table summarizes the quantitative data available on the concentration of γ-decalactone in different fruits.

| Fruit Species | Cultivar/Variety | Concentration (µg/kg) | Reference |

| Peach (Prunus persica) | 'Majestic' | 503 | [2] |

| 'Southern Pearl' | 443 | [2] | |

| Average of 42 cultivars | ~180,000 (180 ng/g) | [2] | |

| Apricot (Prunus armeniaca) | Peel of various cultivars | 17.14 - 350.71 | |

| Strawberry (Fragaria × ananassa) | 'Candonga' | 17 | |

| Plum (Prunus domestica) | 'Horvin' | Present, but δ-dodecalactone is the major lactone | [3] |

| Pineapple (Ananas comosus) | Not specified | Present, contributes to aroma | [4] |

| Guava (Psidium guajava) | Not specified | Present, contributes to aroma | [5][6] |

Note: Specific quantitative data for pineapple and guava is limited in the reviewed literature, though the presence and contribution of γ-decalactone to their aroma are acknowledged.[1][4][5][6]

Biosynthesis of γ-Decalactone

The formation of γ-decalactone in plants is a complex process involving the modification of fatty acids. One of the primary precursors for γ-decalactone biosynthesis is ricinoleic acid.[1] The pathway involves a series of enzymatic reactions, primarily through the β-oxidation pathway.

The key steps in the biosynthesis of γ-decalactone from ricinoleic acid are:

-

Chain Shortening: Ricinoleic acid, an 18-carbon fatty acid, undergoes several cycles of β-oxidation, which shortens the carbon chain.

-

Formation of 4-hydroxydecanoic acid: Through these enzymatic steps, 4-hydroxydecanoic acid is formed as a key intermediate.

-

Lactonization: This hydroxy acid then undergoes intramolecular cyclization, or lactonization, to form the stable five-membered ring structure of γ-decalactone.

Experimental Protocols

The accurate quantification of γ-decalactone in complex fruit matrices requires sophisticated analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds like γ-decalactone in fruits.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This method is suitable for the extraction and analysis of volatile and semi-volatile organic compounds from a solid or liquid sample.

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit sample.

-

Transfer a specific amount of the homogenate into a headspace vial.

-

Add a known amount of an internal standard (e.g., γ-undecalactone) for accurate quantification.

-

Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds.

2. HS-SPME Extraction:

-

Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes).

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).

-

Detect and identify the compounds using a mass spectrometer.

-

Quantify γ-decalactone by comparing its peak area to that of the internal standard and referencing a calibration curve.

Protocol 2: Solvent Extraction

This method involves the use of organic solvents to extract the compounds of interest from the fruit matrix.

1. Sample Preparation:

-

Homogenize a known weight of the fruit sample with a suitable solvent (e.g., diethyl ether). The choice of solvent is critical and depends on the polarity of the target analyte.

-

Add an internal standard for quantification.

2. Extraction:

-

Shake or vortex the mixture for a specified time to ensure thorough extraction.

-

Separate the organic phase containing the extracted compounds from the solid fruit matrix, often by centrifugation.

-

Concentrate the extract to a suitable volume before analysis.

3. GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

Follow the same GC-MS analysis and quantification steps as described in Protocol 1.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence of γ-decalactone in fruits. The quantitative data highlights the variability of this important aroma compound across different fruit species and cultivars. The detailed experimental protocols offer a starting point for researchers aiming to quantify γ-decalactone in their own samples. Furthermore, the elucidation of the biosynthetic pathway provides insights into the molecular mechanisms responsible for the production of this key flavor compound in fruits. Further research is warranted to obtain more precise quantitative data for a wider range of fruits and to fully characterize all the enzymes and regulatory factors involved in the biosynthesis of γ-decalactone.

References

- 1. benchchem.com [benchchem.com]

- 2. Volatile Profile Characterization of Commercial Peach (Prunus persica) Cultivars Grown in Georgia, USA [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the aroma-active compounds in pink guava (Psidium guajava, L.) by application of the aroma extract dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

The Synthesis of γ-Decalactone: A Comprehensive Technical Guide

Introduction

γ-Decalactone is a vital aroma compound, prized for its characteristic creamy, fruity, and peach-like fragrance and flavor. It is extensively utilized in the food, beverage, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth exploration of the primary chemical and biotechnological synthesis routes for γ-decalactone, targeting researchers, scientists, and professionals in drug development. The guide details experimental protocols, presents quantitative data for comparative analysis, and illustrates the core pathways through logical diagrams.

Biotechnological Synthesis Routes

The biotechnological production of γ-decalactone is a well-established and preferred method for obtaining a "natural" label for the product. This approach primarily involves the biotransformation of fatty acids by various microorganisms, most notably the yeast Yarrowia lipolytica.

Biotransformation of Ricinoleic Acid from Castor Oil

The most common and economically viable biotechnological route utilizes castor oil, which is rich in ricinoleic acid (12-hydroxy-9-octadecenoic acid). The process leverages the β-oxidation pathway of oleaginous yeasts.

Pathway Description

The synthesis begins with the hydrolysis of castor oil triglycerides to release ricinoleic acid. This substrate is then taken up by the yeast cells and channeled into the peroxisomal β-oxidation pathway. Through a sequence of four enzymatic cycles, the 18-carbon chain of ricinoleic acid is shortened by removing four two-carbon units. This process yields 4-hydroxydecanoic acid, which subsequently undergoes spontaneous intramolecular cyclization (lactonization) under acidic conditions to form γ-decalactone.[1][2]

Logical Pathway Diagram

Caption: Biotransformation of Castor Oil to γ-Decalactone.

Experimental Protocol: Biotransformation using Yarrowia lipolytica

This protocol is a synthesis of methodologies reported in the literature.[1]

-

Inoculum Preparation:

-

Prepare a YPG medium containing 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.

-

Inoculate the medium with a culture of Yarrowia lipolytica.

-

Incubate at 27°C for 24 hours on a rotary shaker at 140 rpm.

-

-

Biotransformation:

-

Prepare the production medium containing 50-75 g/L of castor oil, 20 g/L of peptone, and 5 g/L of Tween 20.

-

Inoculate the production medium with the logarithmic phase inoculum to an initial optical density (OD₆₀₀) of approximately 0.25.

-

Maintain the biotransformation in a bioreactor at 27°C with controlled pH (around 6.0-7.0) and agitation (200-500 rpm) for 48-72 hours. The pH can be adjusted using a 25% ammonia (B1221849) solution.

-

-

Extraction and Analysis:

-

Extract the γ-decalactone from the culture broth using an organic solvent such as diethyl ether.

-

Analyze the concentration of γ-decalactone in the extract using gas chromatography (GC) with a flame ionization detector (FID).

-

Quantitative Data

| Parameter | Value | Reference |

| Microorganism | Yarrowia lipolytica | [1] |

| Substrate | Castor Oil | [1] |

| Substrate Conc. | 75 g/L | [1] |

| Temperature | 27°C | [1] |

| pH | 7.0 | [1] |

| Agitation | 200-500 rpm | [1] |

| Yield | ~2.93 g/L | [1] |

Biotransformation of Other Fatty Acids

While ricinoleic acid is the most common precursor, other fatty acids can also be biotransformed into γ-decalactone and other valuable lactones. For instance, oleic acid can be converted to γ-dodecalactone by some microorganisms.[3][4] The general principle involves microbial hydroxylation of the fatty acid at the γ-position, followed by β-oxidation and lactonization.

Chemical Synthesis Routes

Chemical synthesis provides an alternative to biotechnological methods, offering potentially faster reaction times and higher product concentrations.

Baeyer-Villiger Oxidation of 2-Hexylcyclopentanone (B84021)

The Baeyer-Villiger oxidation is a classic and reliable method for the synthesis of lactones from cyclic ketones.[5] In this route, 2-hexylcyclopentanone is oxidized using a peroxy acid to yield γ-decalactone.

Reaction Scheme

The reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent more substituted carbon atom of the cyclopentanone (B42830) ring.

Logical Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1983001072A1 - Production of gamma-decalactone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Decalactone

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of γ-decalactone (CAS 706-14-9), a significant aroma compound found naturally in many fruits and widely used in the flavor, fragrance, pharmaceutical, and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual workflows to support advanced research and application.

Introduction

Gamma-Decalactone (γ-decalactone) is a naturally occurring cyclic ester, or lactone, with the chemical formula C₁₀H₁₈O₂.[1] It is renowned for its intense and pleasant fruity aroma, strongly reminiscent of peaches and apricots.[2] This characteristic makes it a valuable ingredient in the formulation of flavorants for foods and beverages, as well as a key component in fragrances for personal care and household products.[1][3] Naturally present in fruits like peaches, apricots, and strawberries, it can be extracted or, more commonly, produced through biotechnological or synthetic methods.[2][4][5] Its stability and sensory profile also make it a compound of interest for applications in pharmaceutical formulations as a flavoring agent or excipient.[1][6]

Physical Properties

γ-Decalactone is typically a colorless to pale yellow oily liquid at room temperature.[1][2][7] It is characterized by its low volatility and limited solubility in water, but it readily dissolves in organic solvents such as ethanol (B145695) and ether.[3][7][8]

Table 1: Quantitative Physical Properties of γ-Decalactone

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 281 °C | at 760 mmHg (Atmospheric Pressure) | [1][4][5][9] |

| 125-127 °C | at 3.5 Torr | [10] | |

| 114-116 °C | at 0.5 mmHg | [11] | |

| Melting Point | < -20 °C | - | [4] |

| Density | 0.948 g/mL | at 25 °C | [2][5][9] |

| 0.9482 g/cm³ | at 20 °C | [10] | |

| 0.950 - 0.955 g/mL | at 25 °C | [10][11] | |

| Refractive Index | 1.449 | n20/D | [2][5][9] |

| 1.447 - 1.451 | n20/D | [4][10] | |

| Vapor Pressure | 0.0045 mmHg | at 25 °C | [4] |

| 0.72 Pa | at 25 °C | [5] | |

| Flash Point | >100 °C | Closed Cup | [10][12] |

| 150 °C | - | [4] | |

| Water Solubility | 1.26 g/L | at 20 °C (Slightly soluble) | [2][5] |

| Solubility | Soluble | In 95% ethanol, ether, propylene (B89431) glycol | [3][7][8][10] |

| logP (Octanol/Water) | 2.7 - 3.0 | at 25 °C | [4][10][11] |

| Optical Rotation | +34° | [α]24/D, neat | [2][5] |

| Odor Threshold | 11 ppb | In water | [4] |

Chemical Properties and Spectral Data

γ-Decalactone is a five-membered ring lactone (a γ-lactone) with a hexyl group attached at the 5-position. Its chemical stability under normal storage conditions is good, making it a reliable component in various formulations.[8][13] It is stable in closed containers at room temperature but should be stored away from strong oxidizing agents.[7][12]

Table 2: Chemical Identifiers for γ-Decalactone

| Identifier | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][4][14] |

| Molecular Weight | 170.25 g/mol | [4][14] |

| CAS Registry Number | 706-14-9 | [1][4] |

| IUPAC Name | 5-Hexyloxolan-2-one | [1][11] |

| SMILES | CCCCCCC1CCC(=O)O1 | [1][9] |

| InChIKey | IFYYFLINQYPWGJ-UHFFFAOYSA-N | [1][9] |

Table 3: Summary of Spectral Data for γ-Decalactone

| Technique | Key Data Points | Reference(s) |

| ¹³C NMR | Solvent: CDCl₃ Shifts (ppm): 177.25 (C=O), 81.06 (C-O), 35.65, 31.73, 29.06, 28.89, 28.07, 25.27, 22.58, 14.06 (Alkyl chain) | [11] |

| GC-MS | Major Fragment Ion (m/z): 85.0 | [11] |

| IR Spectroscopy | Data available, characteristic C=O stretch for a γ-lactone expected around 1770 cm⁻¹. | [11] |

Synthesis and Degradation Pathways

Biotechnological Synthesis (Biosynthesis)

The most common and industrially significant method for producing "natural" γ-decalactone is through the microbial biotransformation of ricinoleic acid.[15][16] This fatty acid, which is the primary component of castor oil, is processed by various yeast strains, most notably Yarrowia lipolytica.[15][17] The synthesis proceeds via the peroxisomal β-oxidation pathway, where the ricinoleic acid chain is shortened by four cycles to yield 4-hydroxydecanoic acid, which then spontaneously cyclizes under acidic conditions to form γ-decalactone.[4][15]

Caption: Biochemical pathway for γ-decalactone synthesis.

Chemical Synthesis

Chemically, γ-decalactone can be synthesized through various routes. One common method involves the heating and cyclization of 9-decenoic acid in the presence of a strong acid like 80% sulfuric acid.[7]

Degradation

In the presence of microorganisms like Yarrowia lipolytica, γ-decalactone can be further metabolized and degraded. The yeast can consume the produced lactone, continuing the β-oxidation process, which can lead to a decrease in yield over extended fermentation times.[18] This highlights the importance of optimizing fermentation duration to maximize product recovery.

Experimental Protocols

Determination of Physical Properties

-

Boiling Point: Determined using standard distillation apparatus under atmospheric or reduced pressure. A micro-boiling point apparatus can be used for small sample volumes. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Density: Measured using a calibrated pycnometer or a digital density meter at a controlled temperature (e.g., 20°C or 25°C). The mass of a known volume of the substance is determined and density is calculated.

-

Refractive Index: Measured using an Abbe refractometer at a specified temperature (typically 20°C) and wavelength (the sodium D-line, 589 nm). A drop of the liquid is placed on the prism, and the boundary line is read from the calibrated scale.

-

Solubility: Determined by adding measured aliquots of the solute (γ-decalactone) to a known volume of the solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached, and the concentration is determined. For qualitative assessment, miscibility is observed upon mixing.

Chromatographic Analysis for Purity and Quantification

Gas Chromatography (GC) is the primary method for assessing the purity and quantifying the concentration of γ-decalactone.[19][20]

-

Objective: To separate γ-decalactone from impurities and quantify its concentration.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Methodology:

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., ethanol, hexane). An internal standard may be added for precise quantification.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column (e.g., a polar column like DB-WAX or a non-polar one like DB-5). Separation occurs based on the differential partitioning of components between the mobile and stationary phases.

-

Detection: As components elute from the column, they are detected by the FID (for quantification) or MS (for identification and quantification).

-

Data Analysis: The retention time is used to identify γ-decalactone, and the peak area is used to determine its purity or concentration relative to a standard curve or internal standard.

-

Caption: Standard workflow for Gas Chromatography analysis.

Authenticity Assessment by GC-C/P-IRMS

To differentiate between natural (from fruit or biosynthesis) and synthetic γ-decalactone, Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) is employed.[21][22]

-

Principle: This technique measures the stable isotope ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H). These ratios vary depending on the precursor materials and the synthesis pathway (botanical, biotechnological, or chemical).

-

Methodology:

-

The sample is injected into a GC for separation, similar to the standard GC analysis.

-

After eluting from the column, the γ-decalactone peak is directed into a combustion or pyrolysis reactor.

-

In the combustion reactor, the compound is oxidized to CO₂ and H₂O, allowing for the measurement of δ¹³C values.

-

In the pyrolysis reactor, the compound is reduced to H₂ gas, allowing for the measurement of δ²H values.

-

The resulting gases are introduced into an Isotope Ratio Mass Spectrometer, which precisely measures the isotope ratios.

-

By comparing the δ¹³C and δ²H values to those of reference standards of known origin, the authenticity of the sample can be determined.[22]

-

Conclusion

γ-Decalactone is a well-characterized compound with a robust dataset supporting its physical and chemical properties. Its distinct peachy aroma, coupled with its stability, makes it an indispensable ingredient in the food, fragrance, and cosmetic industries. For researchers and drug development professionals, its defined characteristics, established analytical protocols, and status as "Generally Recognized as Safe" (GRAS) by the FDA provide a solid foundation for its use as a flavoring agent or excipient in pharmaceutical formulations.[13] The advanced analytical techniques available also ensure rigorous quality and authenticity control, which is critical in regulated industries.

References

- 1. γ-Decalactone - Wikipedia [en.wikipedia.org]

- 2. This compound | 706-14-9 [chemicalbook.com]

- 3. CAS 706-14-9: γ-Decalactone | CymitQuimica [cymitquimica.com]

- 4. scentree.co [scentree.co]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. leapchem.com [leapchem.com]

- 9. γ-癸内酯 ≥98%, FG, FCC | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. This compound | C10H18O2 | CID 12813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. vigon.com [vigon.com]

- 13. What is the shelf life of US Natural Gamma Decalactone? - KUNSHAN ODOWELL CO.,LTD [odowell.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Improved this compound Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]

- 17. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scientificlabs.com [scientificlabs.com]

- 20. γ-十内酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantiomers of γ-Decalactone and Their Sensory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Decalactone is a chiral aroma compound of significant interest in the flavor, fragrance, and pharmaceutical industries, renowned for its characteristic fruity and creamy sensory profile. This technical guide provides a comprehensive overview of the sensory properties of the individual enantiomers of γ-decalactone, (R)-γ-decalactone and (S)-γ-decalactone. It delves into the distinct olfactory and gustatory characteristics of each stereoisomer, supported by quantitative data on their detection thresholds. Furthermore, this document outlines detailed experimental protocols for the synthesis, chiral separation, and sensory evaluation of these enantiomers. Finally, it explores the initial stages of the chemosensory signaling cascade, providing a foundational understanding of the molecular mechanisms underlying the perception of these important flavor molecules.

Sensory Properties of γ-Decalactone Enantiomers

The chirality of γ-decalactone plays a crucial role in its sensory perception, with the (R) and (S) enantiomers exhibiting distinct aroma and flavor profiles. The (R)-enantiomer is predominantly responsible for the characteristic ripe fruit, particularly peach and apricot, notes, while the (S)-enantiomer contributes a less intense, more fatty and coconut-like character.

Quantitative Sensory Data

The odor and taste thresholds of the γ-decalactone enantiomers are key parameters in understanding their potency and contribution to the overall flavor profile of a product. While data in a completely neutral medium is limited, studies in complex food matrices, such as wine, provide valuable insights into their sensory impact.

Table 1: Odor Detection Thresholds of γ-Decalactone Enantiomers

| Enantiomer | Medium | Odor Detection Threshold (µg/L) | Reference |

| (R)-γ-Decalactone | Dry Red Wine | 75 | [1][2] |

| (S)-γ-Decalactone | Dry Red Wine | 60 | [1][2] |

Note: The odor detection thresholds were determined by a panel of 25 members using the ASTM E679 method.[1]

Qualitative Sensory Descriptors

Sensory panel evaluations have provided a rich vocabulary to describe the distinct aromatic characteristics of each enantiomer. These descriptors are vital for flavorists and product developers in creating specific and desired sensory experiences.

Table 2: Sensory Descriptors of γ-Decalactone Enantiomers

| Enantiomer | Aroma/Flavor Profile |

| (R)-γ-Decalactone | Intense fruity aroma, dominated by ripe peach and apricot notes, complemented by significant creamy, buttery, and coconut-like facets with subtle waxy and fatty undertones, creating a rich, velvety impression.[3] |

| (S)-γ-Decalactone | Soft, sweet, coconut, and fruity-fatty aroma. |

Experimental Protocols

The synthesis, separation, and sensory analysis of γ-decalactone enantiomers require precise and validated methodologies to ensure the purity of the compounds and the reliability of the sensory data.

Synthesis of γ-Decalactone Enantiomers

The enantiomerically pure (R)-γ-decalactone is often produced via biotechnological routes, which are favored for producing "natural" flavor compounds. A common method involves the microbial transformation of castor oil using the yeast Yarrowia lipolytica.[4][5]

Protocol:

-

Inoculum Preparation: Cultivate a starter culture of Yarrowia lipolytica in a suitable medium (e.g., YPG medium containing yeast extract, peptone, and glucose) at 27°C for 24 hours with shaking.[4]

-

Biotransformation: Inoculate a production medium containing castor oil (as the substrate), peptone, and Tween 20 with the prepared inoculum. Maintain the fermentation at a controlled pH (around 6.5-7.0) and temperature (approximately 28°C) with agitation.[4]

-

Substrate Feeding: After an initial cell growth phase, feed the substrate (castor oil) to the culture.

-

Extraction and Purification: After the biotransformation is complete, extract the (R)-γ-decalactone from the fermentation broth using an organic solvent (e.g., diethyl ether). The crude extract can be further purified by vacuum distillation or column chromatography.

Racemic γ-decalactone can be synthesized chemically, followed by chiral resolution to separate the enantiomers. One potential route involves the kinetic resolution of a racemic epoxide precursor.[6][7][8][9]

Conceptual Workflow for Chemical Synthesis and Resolution:

Figure 1: Conceptual workflow for the synthesis of chiral γ-lactones via kinetic resolution.

Chiral Separation by Gas Chromatography (GC)

The enantiomers of γ-decalactone can be effectively separated and quantified using gas chromatography with a chiral stationary phase. Cyclodextrin-based columns are commonly employed for this purpose.[10][11][12]

Protocol:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.

-

Chiral Column: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., Rt-βDEXcst), is essential for enantiomeric separation.[1][2]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at a rate of 2°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector Temperature: 250°C

-

-

Sample Preparation: Dissolve the γ-decalactone sample in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) before injection.

Sensory Evaluation Protocol (Based on ASTM E679-19)

The determination of odor and taste thresholds is conducted using a standardized sensory analysis method, such as ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[13][14]

Protocol Overview:

-

Panel Selection and Training: A panel of trained sensory assessors is selected. Panelists are trained to recognize and rate the intensity of the specific odor or taste attribute being evaluated.

-

Sample Preparation: A series of samples with increasing concentrations of the γ-decalactone enantiomer in a neutral medium (e.g., purified water for taste, odorless air for smell) is prepared. A blank sample (medium only) is also included.

-

Presentation: In each trial, the panelist is presented with a set of samples (typically three), where one contains the odorant at a specific concentration and the others are blanks (triangle test). The panelist's task is to identify the sample that is different.

-

Ascending Concentration Series: The concentrations are presented in an ascending order.

-

Threshold Determination: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated from the individual thresholds.

Signaling Pathways in γ-Decalactone Perception

The perception of γ-decalactone enantiomers, like all odorants, is initiated by their interaction with specific olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[15] While the specific ORs that bind to the enantiomers of γ-decalactone have not yet been definitively identified, the general mechanism of olfactory signal transduction is well-established.

General Olfactory Signaling Pathway:

Figure 2: General signaling pathway for odorant perception.

The binding of a γ-decalactone enantiomer to its specific OR triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the information is processed, leading to the perception of a specific smell.[16][17] The differential binding affinities and activation of specific ORs by the (R) and (S) enantiomers are thought to be the molecular basis for their distinct perceived aromas.

Conclusion

The enantiomers of γ-decalactone present a clear example of stereoisomerism influencing biological activity, in this case, sensory perception. The distinct fruity and creamy notes of the (R)-enantiomer versus the milder, fatty character of the (S)-enantiomer highlight the high degree of specificity of the olfactory system. A thorough understanding of their individual sensory properties, coupled with robust methods for their synthesis and analysis, is essential for their effective application in the food, fragrance, and pharmaceutical industries. Further research aimed at identifying the specific olfactory receptors for each enantiomer will provide deeper insights into the molecular basis of olfaction and could pave the way for the rational design of novel flavor and fragrance compounds and targeted therapeutics.

References

- 1. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gamma-decalactone, 706-14-9 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. CN101096692A - A method for preparing this compound and coupling biotransformation and separation to improve yield - Google Patents [patents.google.com]

- 6. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]

- 8. Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. gcms.cz [gcms.cz]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Peach Essence: A Technical Guide to the Discovery and History of γ-Decalactone as a Flavor Compound

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Decalactone (gamma-decalactone) is a naturally occurring flavor compound renowned for its characteristic sweet, fatty, and peach-like aroma.[1][2] This five-membered ring lactone, with the chemical formula C₁₀H₁₈O₂, is a pivotal component in the flavor profiles of numerous fruits, most notably peaches, apricots, and strawberries.[3] Its commercial importance is underscored by its extensive use in the food, beverage, and fragrance industries to impart or enhance fruity and creamy notes.[1] This technical guide provides a comprehensive overview of the discovery, history, sensory properties, natural occurrence, and synthesis of γ-decalactone, tailored for a scientific audience.

Historical Perspective and Discovery

The history of γ-decalactone is intrinsically linked to the broader understanding of lactones as a class of chemical compounds. The term "lactone" was first coined in 1844 by the French chemist Théophile-Jules Pelouze, derived from "lactide," a compound he obtained from lactic acid. The nomenclature was later expanded in 1880 by German chemist Wilhelm Rudolph Fittig to encompass all intramolecular carboxylic esters.

While the chemical synthesis of various lactones was explored in the late 19th and early 20th centuries, the specific discovery of γ-decalactone as a key flavor compound is more recent. A significant milestone in its history was its identification in peach fruit in 1964 by W. G. Jennings and M. R. Sevenants.[4][5] Their work, which utilized gas chromatography, was instrumental in establishing γ-decalactone as a major contributor to the characteristic aroma of peaches.[4] Subsequent studies by various research groups further solidified its importance in the flavor chemistry of peaches and other fruits.[4]

Interestingly, the potential for biotechnological production of γ-decalactone was being explored concurrently. Research published in 1963 indicated the possibility of producing γ-decalactone through the fermentation of ricinoleic acid by the yeast Candida tropicalis. This early work laid the foundation for the development of "natural" γ-decalactone production methods, which are of significant interest to the food industry.

Physicochemical and Sensory Properties

γ-Decalactone is a colorless to pale yellow liquid with a boiling point of 281 °C.[1] It is sparingly soluble in water but soluble in ethanol.[5] The molecule contains a chiral center, and both enantiomers, (R)-γ-decalactone and (S)-γ-decalactone, are found in nature, often with one enantiomer being predominant. The sensory properties of γ-decalactone are highly dependent on its concentration and the medium in which it is present.

Quantitative Sensory Data

The following table summarizes key quantitative sensory data for γ-decalactone.

| Property | Value | Medium | Reference |

| Odor Detection Threshold | 11 ppb (µg/L) | Not Specified | [1] |

| Aroma Detection Threshold (R-enantiomer) | 285 µg/L | Red Wine | [6][7] |

| Aroma Detection Threshold (S-enantiomer) | Not specified | Red Wine | [6][7] |

| Odor Activity Value (OAV) in Apricot | >100 | Apricot | [8][9][10] |

Table 1: Quantitative Sensory Data for γ-Decalactone

Natural Occurrence

γ-Decalactone is a widespread natural product, identified in a variety of fruits, dairy products, and fermented beverages. Its concentration can vary significantly depending on the species, cultivar, ripeness, and processing conditions.

Concentration in Various Fruits

The table below presents a summary of the reported concentrations of γ-decalactone in different fruit matrices.

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Notes | Reference |

| Peach (Prunus persica) | 'Fenghuayulu' (High-aroma) | Not explicitly quantified | A key contributor to the aroma | [4] |

| Peach (Prunus persica) | Commercial Cultivars | Major lactone constituent | Accounts for ~40% of total lactones | [11] |

| Apricot (Prunus armeniaca) | Not Specified | High Odor Activity Value | A key aroma compound | [10][12] |

| Strawberry (Fragaria × ananassa) | 'Misohyang' | High content | Important for strawberry flavor | [13] |

| Mango (Mangifera indica) | 'Haden' | Present | Contributes to the overall aroma | [14] |

| Plum (Prunus domestica) | Not Specified | Present | Found as a natural component | [11] |

Table 2: Concentration of γ-Decalactone in Various Fruits

Biosynthesis and Chemical Synthesis

γ-Decalactone can be produced through both biotechnological and chemical synthesis routes. The demand for "natural" flavorings has driven significant research into its microbial production.

Biotechnological Production

The most common biotechnological route for γ-decalactone production involves the microbial transformation of ricinoleic acid, the main fatty acid in castor oil.[15] Various yeast species, particularly Yarrowia lipolytica, are employed for this biotransformation.[15] The process involves the shortening of the ricinoleic acid carbon chain via the peroxisomal β-oxidation pathway to form 4-hydroxydecanoic acid, which then undergoes spontaneous intramolecular cyclization (lactonization) to yield γ-decalactone.[1]

Caption: Biotechnological production pathway of γ-decalactone.

Chemical Synthesis

Several chemical synthesis routes for γ-decalactone have been developed. One common method involves the radical addition of fatty alcohols to acrylic acid, which produces hydroxy carboxylic acids that subsequently lactonize. Other reported methods include the heating of γ-bromocapric acid in a sodium carbonate solution and the prolonged heating of 9-decen-1-oic acid with sulfuric acid. The primary disadvantage of chemical synthesis is the typical production of a racemic mixture and the classification of the product as "nature-identical" rather than "natural."

Caption: Simplified chemical synthesis routes for γ-decalactone.

Experimental Protocols

The isolation and quantification of γ-decalactone from complex matrices such as fruit require specialized analytical techniques.

Original Isolation and Identification (Conceptual Reconstruction)

-

Sample Preparation: Homogenization of a large quantity of fresh peaches.

-

Extraction: Steam distillation or solvent extraction of the peach homogenate to isolate the volatile components.

-

Concentration: Careful concentration of the resulting extract.

-

Analysis: Injection of the concentrated extract into a gas chromatograph (GC) for separation of the volatile compounds. The peaks would be tentatively identified based on their retention times relative to known standards.

Modern Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

A modern, validated method for the quantification of γ-decalactone in fruit is HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[13]

-

Sample Preparation:

-

Homogenize a known weight of fresh fruit.

-

Transfer a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (e.g., 2 mL) to increase the volatility of the analytes.[13]

-

Spike the sample with a known concentration of an internal standard (e.g., γ-undecalactone or a deuterated analog of γ-decalactone).

-

-

HS-SPME Procedure:

-

GC-MS Analysis:

-

Thermally desorb the analytes from the SPME fiber in the heated injection port of the GC.

-

Separate the compounds on a suitable capillary column (e.g., DB-WAX).

-

Detect and identify the compounds using a mass spectrometer in full scan or selected ion monitoring (SIM) mode.

-

Quantify γ-decalactone by comparing its peak area to that of the internal standard and referencing a pre-established calibration curve.

-

Caption: Analytical workflow for γ-decalactone quantification.

Conclusion

γ-Decalactone remains a compound of significant interest in flavor chemistry, with a rich history from its early identification in peaches to its current production via sophisticated biotechnological methods. Its potent sensory properties and widespread natural occurrence ensure its continued relevance in the food and fragrance industries. For researchers and drug development professionals, an understanding of its properties, natural distribution, and analytical methodologies is crucial for applications ranging from flavor formulation and quality control to the study of metabolic pathways.

References

- 1. ScenTree - this compound (CAS N° 706-14-9) [scentree.co]

- 2. γ-Decalactone - Wikipedia [en.wikipedia.org]

- 3. iris.unito.it [iris.unito.it]

- 4. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of the key aroma compounds in apricots (Prunus armeniaca) by application of the molecular sensory science concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in the Composition and Content of Volatile Constituents in Peach Fruits in Relation to Maturity at Harvest and Artificial Ripening [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. scilit.com [scilit.com]

- 15. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Pathway of γ-Decalactone Formation from Ricinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Decalactone, a valuable aroma compound with a characteristic peach-like fragrance, is naturally present in many fruits and fermented products. Its biotechnological production, primarily through the microbial transformation of ricinoleic acid, has garnered significant interest due to the increasing demand for natural flavors. This technical guide provides a comprehensive overview of the core metabolic pathway involved in the formation of γ-decalactone from ricinoleic acid, with a particular focus on the well-studied yeast, Yarrowia lipolytica. This document details the enzymatic steps of the peroxisomal β-oxidation pathway, summarizes key quantitative data from various fermentation studies, provides detailed experimental protocols, and presents visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and biotechnology.

The Core Metabolic Pathway: Peroxisomal β-Oxidation of Ricinoleic Acid

The biotransformation of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil, into γ-decalactone is a multi-step process that primarily occurs within the peroxisomes of certain yeasts, most notably Yarrowia lipolytica.[1][2] The central metabolic route is a modified fatty acid β-oxidation pathway. This pathway sequentially shortens the 18-carbon ricinoleic acid chain by removing two-carbon units in the form of acetyl-CoA.

The key enzymatic steps are as follows:

-

Activation: Before entering the peroxisome, ricinoleic acid is activated to its coenzyme A (CoA) ester, ricinoleoyl-CoA. This activation is crucial for its subsequent metabolism.

-

Peroxisomal Transport: The activated ricinoleoyl-CoA is then transported into the peroxisome.

-

β-Oxidation Cycles: Inside the peroxisome, ricinoleoyl-CoA undergoes four cycles of β-oxidation. Each cycle consists of four enzymatic reactions:

-

Oxidation: Catalyzed by acyl-CoA oxidase (Aox) , this step introduces a double bond between the α and β carbons. Y. lipolytica possesses multiple Aox isoenzymes (encoded by POX genes) with varying substrate specificities.[2]

-

Hydration and Dehydrogenation: These two steps are catalyzed by a multifunctional enzyme (MFE) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

-

Thiolysis: The final step of each cycle is catalyzed by 3-ketoacyl-CoA thiolase (POT1) , which cleaves off an acetyl-CoA molecule, shortening the fatty acyl-CoA chain by two carbons.[3][4]

-

-

Formation of the Precursor: After four cycles of β-oxidation, the C18 ricinoleoyl-CoA is converted to the C10 intermediate, 4-hydroxydecanoyl-CoA.

-

Lactonization: The 4-hydroxydecanoyl-CoA is then hydrolyzed to 4-hydroxydecanoic acid, which spontaneously undergoes intramolecular esterification (lactonization) under acidic conditions to form the stable five-membered ring structure of γ-decalactone.[3]

The efficiency of this pathway can be influenced by various factors, including the expression levels of the β-oxidation enzymes, the availability of cofactors, and the potential for side reactions or degradation of the final product.

Metabolic Pathway Diagram

Caption: Metabolic pathway of γ-decalactone formation from ricinoleic acid.

Quantitative Data on γ-Decalactone Production

The production of γ-decalactone is influenced by numerous factors, including the microbial strain, substrate concentration, pH, aeration, and fermentation strategy. The following tables summarize quantitative data from various studies to provide a comparative overview of production yields.

Table 1: Effect of Substrate Concentration on γ-Decalactone Production by Yarrowia lipolytica

| Strain | Substrate | Concentration (g/L) | γ-Decalactone Yield (g/L) | Reference |

| Y. lipolytica W29 | Castor Oil | 50 | 2.15 | [5] |

| Y. lipolytica W29 | Castor Oil | 75 | 2.93 | [5] |

| Y. lipolytica CCMA 0242 | Castor Oil | 10% (v/v) | 0.028 | [6] |

| Y. lipolytica CCMA 0242 | Castor Oil | 20% (v/v) | 0.029 | [6] |

| Y. lipolytica CCMA 0242 | Castor Oil | 30% (v/v) | 0.076 | [6] |

| Y. lipolytica CCMA 0357 | Castor Oil | 10% (w/v) | ~2.0 | [7] |

| Y. lipolytica CCMA 0357 | Castor Oil | 20% (w/v) | ~3.5 | [7] |

| Y. lipolytica CCMA 0357 | Castor Oil | 30% (w/v) | ~2.5 | [7] |

Table 2: Comparison of γ-Decalactone Production by Different Yeast Species

| Species | Strain | Substrate | γ-Decalactone Yield (g/L) | Reference |

| Yarrowia lipolytica | CCMA 0242 | 30% Castor Oil | 0.215 | [6] |

| Lindnera saturnus | CCMA 0243 | 30% Castor Oil | 0.513 | [6] |

| Yarrowia lipolytica | CCMA 0357 | 20% Castor Oil | 3.5 | [7] |

| Lindnera saturnus | CCMA 0243 | 20% Crude Glycerol | 5.8 | [7] |

Table 3: Influence of pH on γ-Decalactone Production

| Strain | Substrate | Initial pH | γ-Decalactone Yield (mg/L) | Reference |

| Y. lipolytica CCMA 0242 | 30% Castor Oil | 5 | 187.3 | [6] |

| Y. lipolytica CCMA 0242 | 30% Castor Oil | 6 | 214.8 | [6] |

| L. saturnus CCMA 0243 | 30% Castor Oil | 5 | 512.5 | [6] |

| L. saturnus CCMA 0243 | 30% Castor Oil | 6 | 450.1 | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of γ-decalactone.

Microbial Culture and Inoculum Preparation

Objective: To prepare a healthy and active yeast culture for inoculation into the biotransformation medium.

Materials:

-

Yeast strain (e.g., Yarrowia lipolytica)

-

YPG medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose

-

Sterile baffled Erlenmeyer flasks

-

Incubator shaker

Protocol:

-

Prepare YPG medium and sterilize by autoclaving.

-

Inoculate a single colony of the yeast strain from an agar (B569324) plate into a flask containing 50 mL of YPG medium.

-

Incubate the culture at 27-30°C with shaking at 140-200 rpm for 24-48 hours, until the culture reaches the logarithmic growth phase.[5][6]

-

This culture serves as the inoculum for the main biotransformation.

Biotransformation for γ-Decalactone Production

Objective: To produce γ-decalactone from ricinoleic acid using the prepared yeast inoculum.

Materials:

-

Biotransformation medium: e.g., 50-75 g/L castor oil, 20 g/L peptone, 5 g/L Tween 20[5] or Yeast Nitrogen Base (YNB) medium (6.7 g/L) with NH₄Cl (2.5 g/L) and Tween 80 (2 g/L) and varying concentrations of castor oil.[6]

-

Yeast inoculum

-